molecular formula C18H19N5O2 B2673259 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1052604-58-6

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide

Cat. No.: B2673259
CAS No.: 1052604-58-6
M. Wt: 337.383
InChI Key: HOSRULXZOGIGJT-UHFFFAOYSA-N
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Description

The compound “N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It has a molecular weight of 339.35 and a molecular formula of C17 H17 N5 O3 . The compound is achiral and has a logP value of 1.3075, a logD value of 0.8666, and a logSw value of -2.0049 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string: CC1=CC(NC(=N1)n1c(cc©n1)NC(c1cccc(c1)OC)=O)=O . This string represents the structure of the molecule in a linear format, including the arrangement of atoms and the bonds between them .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 339.35 and a molecular formula of C17 H17 N5 O3 . It has a logP value of 1.3075, a logD value of 0.8666, and a logSw value of -2.0049 . These values indicate the compound’s solubility in water and its distribution between octanol and water, which are important properties in pharmacology . The compound has 7 hydrogen bond acceptors and 2 hydrogen bond donors , which can affect its interactions with other molecules.

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and assessed their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition capabilities, showing promise in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).

Antitumor Activity

Abdellatif et al. (2014) explored the antitumor activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, identifying compounds with significant inhibitory effects, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment (Abdellatif et al., 2014).

Antimicrobial and Antibacterial Properties

Novel pyrazolopyrimidine derivatives have also been synthesized and tested for their antimicrobial and antibacterial efficacy. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives and their antimicrobial activities were evaluated, indicating potential as new antimicrobial agents (Gad-Elkareem et al., 2011).

Insecticidal and Antioxidant Activities

Research has also extended into evaluating the insecticidal and antioxidant activities of pyrazolopyrimidine-linked compounds. Deohate and Palaspagar (2020) synthesized compounds evaluated against Pseudococcidae insects and selected microorganisms, showcasing the diverse biological activities of these compounds (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-11-17(25)21-18(19-12)23-15(10-13(2)22-23)20-16(24)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSRULXZOGIGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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